molecular formula C12H13NO2 B13286283 4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid

4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid

Cat. No.: B13286283
M. Wt: 203.24 g/mol
InChI Key: PBGLKPSPIVDZGZ-UHFFFAOYSA-N
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Description

4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid is an organic compound with the molecular formula C12H13NO2 This compound is characterized by the presence of a but-2-yn-1-yl group attached to an amino group, which is further connected to a 2-methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid typically involves the reaction of 2-methylbenzoic acid with but-2-yn-1-amine under suitable reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines or alcohols.

Scientific Research Applications

4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and chemical probes.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: The compound’s unique structure makes it valuable in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(But-2-yn-1-yl)amino]benzoic acid
  • 4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid
  • 4-[(But-2-yn-1-yl)amino]-3-methylbenzoic acid

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-(but-2-ynylamino)-2-methylbenzoic acid

InChI

InChI=1S/C12H13NO2/c1-3-4-7-13-10-5-6-11(12(14)15)9(2)8-10/h5-6,8,13H,7H2,1-2H3,(H,14,15)

InChI Key

PBGLKPSPIVDZGZ-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=CC(=C(C=C1)C(=O)O)C

Origin of Product

United States

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